molecular formula C21H17N3O B11063913 1-(2-Methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)naphthalen-2-ol

1-(2-Methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)naphthalen-2-ol

Cat. No.: B11063913
M. Wt: 327.4 g/mol
InChI Key: QTGBBSHOQWLIRJ-UHFFFAOYSA-N
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Description

1-(2-METHYL-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLIN-5-YL)-2-NAPHTHOL is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a pyrazoloquinazoline core, which is known for its significant biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHYL-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLIN-5-YL)-2-NAPHTHOL typically involves a multi-step process. One common method includes the reaction of C,N-cyclic azomethine imines with α,β-unsaturated ketones. This reaction is facilitated by the use of potassium carbonate (K₂CO₃) as a base and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant . The process results in the formation of functionalized pyrazoloquinazolines through a tandem [3+2]-cycloaddition, detosylation, and oxidative aromatization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-METHYL-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLIN-5-YL)-2-NAPHTHOL can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ is commonly used as an oxidant.

    Reduction: Sodium borohydride (NaBH₄) is a typical reducing agent.

    Substitution: Various nucleophiles, such as amines or thiols, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of more aromatic and stable compounds .

Scientific Research Applications

1-(2-METHYL-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLIN-5-YL)-2-NAPHTHOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-METHYL-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLIN-5-YL)-2-NAPHTHOL involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-METHYL-5,6-DIHYDROPYRAZOLO[1,5-C]QUINAZOLIN-5-YL)-2-NAPHTHOL is unique due to its specific substitution pattern and the presence of a naphthol group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

1-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)naphthalen-2-ol

InChI

InChI=1S/C21H17N3O/c1-13-12-18-16-8-4-5-9-17(16)22-21(24(18)23-13)20-15-7-3-2-6-14(15)10-11-19(20)25/h2-12,21-22,25H,1H3

InChI Key

QTGBBSHOQWLIRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=C(C=CC5=CC=CC=C54)O

Origin of Product

United States

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